molecular formula C17H27N7O3S B14928998 2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide

2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylpropyl)acetamide

Cat. No.: B14928998
M. Wt: 409.5 g/mol
InChI Key: IMTDJNZYVXJZGN-UHFFFAOYSA-N
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Description

2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that features a pyrazole ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The nitrated pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting an alkyl hydrazine with an appropriate nitrile under reflux conditions.

    Coupling Reaction: The pyrazole and triazole rings are coupled together using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the coupled product with a thiol under basic conditions.

    Acylation: The final step involves the acylation of the product with isobutyryl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving sulfanyl groups.

Mechanism of Action

The mechanism of action of 2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s sulfanyl group may play a key role in its activity by forming covalent bonds with thiol groups in proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-ISOBUTYLACETAMIDE is unique due to its combination of a pyrazole ring, a triazole ring, and a sulfanyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H27N7O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C17H27N7O3S/c1-6-22-14(7-8-23-13(5)16(24(26)27)12(4)21-23)19-20-17(22)28-10-15(25)18-9-11(2)3/h11H,6-10H2,1-5H3,(H,18,25)

InChI Key

IMTDJNZYVXJZGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC(C)C)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C

Origin of Product

United States

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